molecular formula C21H25N3O3 B15149875 2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

Cat. No.: B15149875
M. Wt: 367.4 g/mol
InChI Key: VACIKQGXRVUDQZ-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring substituted with amino, tert-butyl, and diethoxyphenyl groups, as well as two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the amino, tert-butyl, and diethoxyphenyl groups. The cyano groups are then added through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile include other pyran derivatives with different substituents, such as:

  • 2-amino-6-tert-butyl-4-(2,3-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
  • 2-amino-6-tert-butyl-4-(2,3-dihydroxyphenyl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(2,3-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C21H25N3O3/c1-6-25-16-10-8-9-13(18(16)26-7-2)17-14(11-22)19(21(3,4)5)27-20(24)15(17)12-23/h8-10,17H,6-7,24H2,1-5H3

InChI Key

VACIKQGXRVUDQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)C2C(=C(OC(=C2C#N)N)C(C)(C)C)C#N

Origin of Product

United States

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